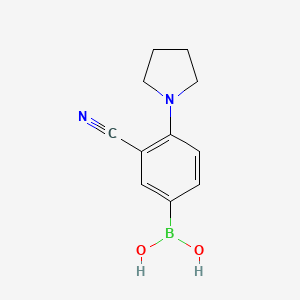
3-Cyano-4-pyrrolidinophenylboronic acid
Übersicht
Beschreibung
3-Cyano-4-pyrrolidinophenylboronic acid is a useful research compound. Its molecular formula is C11H13BN2O2 and its molecular weight is 216.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyano-4-pyrrolidinophenylboronic acid (CAS No. 876918-90-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant for biological applications, especially in drug design.
- Molecular Formula : C12H14BNO2
- Molecular Weight : 219.06 g/mol
- Structure : The compound features a pyrrolidine ring attached to a phenylboronic acid moiety with a cyano group.
The biological activity of this compound primarily involves its role as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins are implicated in various cellular processes, including gene transcription and cell proliferation.
- Inhibition of BET Bromodomains : The compound binds to the bromodomains of BET proteins, inhibiting their function and leading to reduced expression of oncogenes associated with cancer progression.
- Impact on Tumor Growth : Research indicates that this compound can effectively reduce tumor growth in preclinical models by modulating gene expression pathways involved in cell cycle regulation and apoptosis.
In Vitro Studies
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- Breast Cancer Models : In vitro assays showed that treatment with this compound led to significant apoptosis in MDA-MB-436 breast cancer cells, with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-436 | 20 | Induction of apoptosis |
| HCT116 | 15 | Inhibition of proliferation |
| A549 | 25 | Cell cycle arrest |
In Vivo Studies
In vivo studies further support the compound's therapeutic potential:
- Tumor Growth Inhibition : In a xenograft model using MDA-MB-436 cells, administration of the compound at doses of 20 mg/kg led to a significant reduction in tumor volume compared to controls (p < 0.05).
| Treatment Group | Tumor Volume (mm³) | Days Post Implantation |
|---|---|---|
| Control | 400 | 30 |
| 20 mg/kg qD | 200 | 30 |
| Vehicle | 350 | 30 |
Case Studies
- Case Study on Breast Cancer : A study involving female mice implanted with MDA-MB-436 cells demonstrated that daily administration of this compound resulted in a marked decrease in tumor size and weight after four weeks of treatment.
- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects compared to monotherapy.
Eigenschaften
IUPAC Name |
(3-cyano-4-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c13-8-9-7-10(12(15)16)3-4-11(9)14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQXPBXVHMPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















